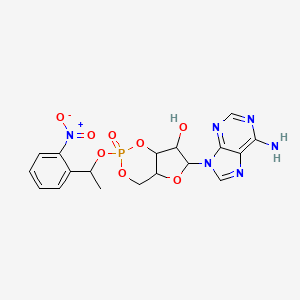![molecular formula C6H2BrN3O2S B12098919 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C_6H_2BrN_3O_2S. It is a member of the benzo[c][1,2,5]thiadiazole family, characterized by a fused ring system containing nitrogen, sulfur, and bromine atoms. This compound is notable for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 4-bromobenzo[c][1,2,5]thiadiazole. A common method includes the following steps:
Nitration Reaction: The starting material, 4-bromobenzo[c][1,2,5]thiadiazole, is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl_2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic media.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 4-methoxy-7-nitrobenzo[c][1,2,5]thiadiazole.
Reduction: 4-Bromo-7-aminobenzo[c][1,2,5]thiadiazole is a common product.
Oxidation: Products include various sulfoxides or sulfones, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole has diverse applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electron-withdrawing properties.
Materials Science: Incorporated into polymers and copolymers to enhance their electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting cancer and infectious diseases.
Biological Research: Used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole varies depending on its application:
In Organic Electronics: The compound acts as an electron acceptor, facilitating charge transfer processes in electronic devices.
In Medicinal Chemistry: It interacts with biological targets such as enzymes or receptors, often through hydrogen bonding and π-π interactions, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-7-aminobenzo[c][1,2,5]thiadiazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
4-Chloro-7-nitrobenzo[c][1,2,5]thiadiazole: Chlorine atom instead of bromine, affecting its electronic properties and reactivity.
4,7-Dinitrobenzo[c][1,2,5]thiadiazole: Contains two nitro groups, significantly altering its chemical behavior and applications.
Uniqueness
4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to its specific combination of bromine and nitro substituents, which confer distinct electronic properties. This makes it particularly valuable in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C6H2BrN3O2S |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
4-bromo-7-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2BrN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H |
InChI-Schlüssel |
OYABVKXAVFCRHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)


![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)
![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

